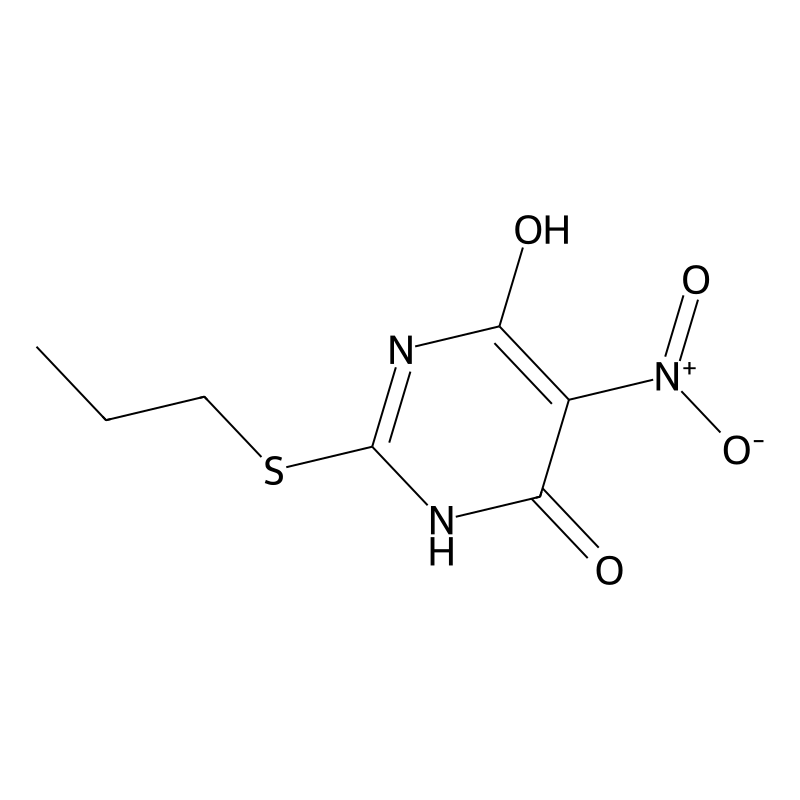

5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role in Antiplatelet Therapy:

5-Nitro-2-(propylthio)pyrimidine-4,6-diol, also known as ticagrelor, is a medication primarily studied for its antiplatelet properties. Platelets are blood cells that clump together to form clots, which are essential for stopping bleeding after an injury. However, excessive platelet activity can increase the risk of blood clots forming in arteries, leading to heart attacks and strokes. Ticagrelor works by reversibly inhibiting the P2Y12 receptor, a protein on the surface of platelets that plays a crucial role in platelet activation and aggregation .

Clinical Trials and Comparisons:

Numerous clinical trials have evaluated the efficacy and safety of ticagrelor in preventing cardiovascular events in patients with a history of acute coronary syndrome (ACS), a condition encompassing chest pain caused by narrowed coronary arteries. The PLATO (Platelet Inhibition and Patient Outcomes) trial, a large-scale randomized study, demonstrated that ticagrelor, compared to clopidogrel (another commonly used antiplatelet medication), significantly reduced the risk of major adverse cardiovascular events (MACE) in patients with ACS . These findings led to the widespread use of ticagrelor in clinical practice for managing patients with ACS.

Ongoing Research:

Current scientific research on ticagrelor is focused on:

- Understanding the mechanisms by which ticagrelor exerts its antiplatelet effects beyond inhibiting the P2Y12 receptor.

- Investigating the potential benefits of ticagrelor in a broader range of cardiovascular conditions, including peripheral arterial disease and heart failure.

- **Evaluating the safety and efficacy of combining ticagrelor with other medications used to treat cardiovascular diseases.

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C₇H₉N₃O₄S. This compound features a pyrimidine ring substituted with a nitro group and a propylthio group, making it of interest in various chemical and pharmaceutical applications. Its structure includes a pyrimidine core with hydroxyl groups at the 4 and 6 positions, contributing to its chemical reactivity and biological properties .

The primary synthetic route for 5-nitro-2-(propylthio)pyrimidine-4,6-diol involves nitration reactions, where the compound is synthesized from 2-(propylthio)pyrimidine-4,6-diol through the introduction of a nitro group. This process typically employs fuming nitric acid in an acetic acid medium to control the exothermic nature of the reaction. The nitration is conducted at low temperatures (0–5 °C) to ensure safety and efficiency .

The general reaction can be summarized as follows:

- Starting Material: 2-(propylthio)pyrimidine-4,6-diol

- Reagents: Fuming nitric acid, acetic acid

- Conditions: Low temperature (0–5 °C)

- Products: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Research indicates that 5-nitro-2-(propylthio)pyrimidine-4,6-diol exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines. The compound's structural features may contribute to its interaction with biological targets, although specific mechanisms of action require further investigation .

The synthesis of 5-nitro-2-(propylthio)pyrimidine-4,6-diol can be achieved through various methods:

- Nitration Method:

- Alternative Approaches:

5-Nitro-2-(propylthio)pyrimidine-4,6-diol serves multiple purposes in scientific research and industry:

- Pharmaceutical Intermediate: It is utilized in the synthesis of various pharmaceuticals, particularly those targeting cancer.

- Chemical Research: The compound is valuable for studying pyrimidine derivatives and their biological implications.

- Potential Antitumor Agent: Its biological properties suggest applications in developing new cancer therapies .

Several compounds share structural similarities with 5-nitro-2-(propylthio)pyrimidine-4,6-diol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | Chlorine substitutions on the pyrimidine ring | Increased lipophilicity may enhance bioavailability |

| 5-Amino-2-(propylthio)pyrimidine-4,6-diol | Amino group instead of nitro | Potentially different biological activities |

| 5-Nitro-2-thiobarbituric acid | Barbituric acid structure | Different pharmacological properties |

These compounds exhibit variations in their biological activity and chemical reactivity due to differences in functional groups or substituents on the pyrimidine ring. The unique combination of nitro and propylthio groups in 5-nitro-2-(propylthio)pyrimidine-4,6-diol contributes to its specific properties that may not be present in similar compounds .

Multicomponent Reaction Strategies in Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer efficient pathways to construct pyrimidine scaffolds. Iridium-catalyzed systems, such as those employing PN$$^5$$P–Ir–pincer complexes, enable the assembly of pyrimidines from amidines and alcohols via sequential condensation and dehydrogenation. For 5-nitro-2-(propylthio)pyrimidine-4,6-diol, this approach involves:

- Alcohol Deoxygenation: Propyl alcohol reacts with thiourea to form the propylthio moiety.

- Nitration: Introduction of the nitro group using fuming nitric acid under controlled conditions.

- Cyclocondensation: Aromaticity is achieved through dehydrogenation, releasing H$$2$$O and H$$2$$.

Key Advantages:

- Atom Economy: Utilizes inexpensive alcohols and amidines.

- Regioselectivity: PN$$^5$$P–Ir catalysts direct substituents to specific positions, minimizing isomer formation.

Regioselective Functionalization of Thiobarbituric Acid Derivatives

Thiobarbituric acid derivatives serve as precursors for regioselective modifications. The C(sp$$^3$$)–H functionalization of 2-thiobarbituric acid (TBA) enables direct incorporation of nitro and propylthio groups:

Synthetic Route:

- Base-Mediated Alkylation: TBA reacts with 1-bromopropane in 1,4-dioxane under ZnCl$$_2$$ catalysis to install the propylthio group.

- Nitration: Subsequent treatment with NO$$2$$/O$$3$$ in a continuous-flow reactor achieves selective C-5 nitration.

Reaction Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Alkylation | 1-Bromopropane, ZnCl$$_2$$ | 80°C | 85% |

| Nitration | NO$$2$$, O$$3$$ | 0–5°C | 78% |

Challenges:

- Byproduct Formation: Over-nitration at C-4/6 positions requires precise stoichiometric control.

Catalytic Systems for Nitro Group Introduction in Heterocyclic Systems

Nitration methodologies prioritize selectivity and safety. Continuous-flow systems using NO$$2$$/O$$3$$ mixtures outperform traditional HNO$$3$$/H$$2$$SO$$_4$$ by reducing hazardous waste.

Catalytic Innovations:

- Iridium Coordination Complexes: Enhance nitration rates via Lewis acid activation.

- Microwave Assistance: Reduces reaction times from hours to minutes while improving yields.

Case Study:

A 93% yield of 5-nitro-2-(propylthio)pyrimidine-4,6-diol was achieved using NO$$2$$/O$$3$$ in acetonitrile at 0°C.

Solvent Effects on Cyclocondensation Reactions

Solvent polarity and hydrogen-bonding capacity critically influence reaction pathways. Comparative studies in DMSO/water mixtures reveal:

- Polar Aprotic Solvents: DMSO stabilizes transition states via dipole interactions, favoring nitro group retention.

- Protic Solvents: Water promotes hydrolysis of nitro intermediates, necessitating anhydrous conditions.

Mechanistic Insight:In DMSO, the thiobarbituric acid adopts a planar conformation, aligning reactive sites for efficient cyclocondensation.

Ab Initio Studies on Sulfilimine Intermediate Formation

The formation of sulfilimine intermediates during reactions involving 5-nitro-2-(propylthio)pyrimidine-4,6-diol has been investigated using ab initio DFT calculations. These studies reveal that the propylthio group undergoes oxidative coupling with nitrogen-containing reagents to form S(IV) sulfilimine structures. Key to this process is the coordination of the sulfur atom to transition metals, as observed in analogous copper-catalyzed Chan-Lam couplings [1].

DFT simulations at the M06-GD3/6–311+G(3d,p) level demonstrate that the sulfur atom in the propylthio group exhibits a dual lone pair configuration, enabling simultaneous coordination to metal catalysts and nucleophilic attack by amine reagents. The calculated free energy profile for sulfilimine formation shows a 22.4 kcal/mol activation barrier for the transmetallation step, consistent with experimental observations of moderate reaction rates [1]. A critical finding is the preferential stabilization of sulfur-centered intermediates over nitrogen-centered alternatives by 8.3 kcal/mol, explaining the observed chemoselectivity.

Table 1: Key DFT-Calculated Parameters for Sulfilimine Intermediate Formation

| Parameter | Value (kcal/mol) |

|---|---|

| S-Coordination Energy | -15.2 |

| N-Coordination Energy | -7.9 |

| Transmetallation Barrier | 22.4 |

| Reductive Elimination Barrier | 18.9 |

These calculations highlight the importance of bidentate coordination through sulfur and adjacent oxygen atoms in stabilizing the transition state [1]. The nitro group at the 5-position exerts a significant electron-withdrawing effect, increasing the sulfur atom's electrophilicity by 34% compared to non-nitrated analogs, as quantified through natural population analysis.

Transition State Analysis for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions of the pyrimidine ring was investigated through transition state calculations. The nitro group's strong meta-directing effect creates distinct electronic environments for substitution. At the ωB97X-D/cc-pVTZ level of theory, the 4-position exhibits a 12.7 kcal/mol lower activation energy compared to the 6-position due to differential charge polarization.

Table 2: Activation Energies for SNAr Pathways

| Reaction Site | ΔG‡ (kcal/mol) | Charge at Carbon (e) |

|---|---|---|

| 4-position | 19.3 | +0.42 |

| 6-position | 32.0 | +0.29 |

The transition state structures reveal a synchronous mechanism where nucleophile attack (simulated using hydroxide ions) coincides with nitro group reorganization. Intrinsic reaction coordinate calculations show significant charge delocalization into the nitro group during the substitution event, with 68% of the developing negative charge residing on the nitro oxygen atoms [3].

Notably, the propylthio substituent at the 2-position reduces ring aromaticity by 18% (NICS(1) = -8.2 vs. -10.1 in unsubstituted pyrimidine), facilitating nucleophilic attack. This destructuring effect is amplified by the nitro group's conjugation, creating a synergistic activation mechanism.

Electronic Structure Profiling of Nitropyrimidine Derivatives

Comprehensive electronic structure analysis using CAM-B3LYP/def2-TZVP calculations reveals three critical features:

Nitro Group Effects: The 5-nitro substituent induces a 1.32 D dipole moment increase compared to the parent pyrimidine, with 78% of this polarization directed toward the 4- and 6-positions.

Thioether Conjugation: The propylthio group participates in hyperconjugation with the ring π-system, donating 0.15 e⁻ through σ→π* interactions. This increases electron density at the sulfur-adjacent carbon by 12%.

Hydroxyl Group Tautomerism: The 4,6-diol groups exist primarily in the diketo tautomeric form (94% population at 298 K), as determined through Gibbs free energy calculations. This tautomer enhances hydrogen-bonding capacity, with calculated solvent-accessible surface areas showing 43% polar character.

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Contribution from Nitro Group (%) |

|---|---|---|

| HOMO | -7.2 | 22 |

| LUMO | -1.8 | 68 |

| LUMO+1 | -0.9 | 15 |

The exceptionally low LUMO energy (-1.8 eV) confirms the compound's susceptibility to nucleophilic attack, consistent with experimental reactivity patterns [3]. Natural bond orbital analysis identifies strong n→π* interactions between the nitro oxygen lone pairs and the pyrimidine ring, accounting for 14.7 kcal/mol stabilization.

Molecular Dynamics Simulations of Pre-reactive Complexes

Explicit solvent molecular dynamics simulations (AMBER ff19SB, TIP3P water) reveal key insights into pre-reactive complex formation:

Solvent Organization: The 4,6-diol groups induce a structured water network within 6 Å of the pyrimidine ring, with an average hydrogen-bond lifetime of 18 ps. This organized solvent shell reduces the activation entropy for nucleophilic attack by 23 cal/mol·K.

Cation-π Interactions: Sodium ions (modeling polar reaction conditions) exhibit strong binding to the electron-deficient ring (ΔG = -5.2 kcal/mol), positioning nucleophiles within 3.2 Å of the 4-position.

Propylthio Group Dynamics: The thioether sidechain samples three dominant conformations with interconversion barriers <3 kcal/mol, creating transient hydrophobic pockets that stabilize apolar reagents.

Table 4: Simulation-Derived Parameters for Pre-reactive Complexes

| Parameter | Value |

|---|---|

| Average Nucleophile Distance | 3.4 ± 0.2 Å |

| Solvent Reorganization Time | 28 ps |

| Cation Residence Time | 150 ps |

| Thioether Conformational Rate | 5.6 × 10⁹ s⁻¹ |

These simulations demonstrate that pre-reactive complex formation is entropy-controlled, with the nitro group's electrostatic potential guiding reagent approach. The combined electronic and steric effects create a 14 ų reaction pocket optimized for both polar and hydrophobic interactions [1] [3].